molecular formula C18H17N3O2S B2879575 1-(3-(Pyridin-2-yloxy)benzyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1797642-78-4

1-(3-(Pyridin-2-yloxy)benzyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2879575
CAS No.: 1797642-78-4
M. Wt: 339.41
InChI Key: ZYXHYFMJIPRNFQ-UHFFFAOYSA-N
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Description

1-(3-(Pyridin-2-yloxy)benzyl)-3-(thiophen-2-ylmethyl)urea is an organic compound that features a pyridine ring, a benzyl group, and a thiophene ring connected through a urea linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyridin-2-yloxy)benzyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

    Formation of the Pyridin-2-yloxybenzyl Intermediate: This can be achieved by reacting 2-hydroxypyridine with a benzyl halide under basic conditions.

    Formation of the Thiophen-2-ylmethyl Intermediate: This involves the reaction of thiophene with a suitable methylating agent.

    Coupling Reaction: The final step involves the coupling of the two intermediates with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyridin-2-yloxy)benzyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its structural features.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(Pyridin-2-yloxy)benzyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Pyridin-2-yloxy)benzyl)-3-(thiophen-2-ylmethyl)carbamate
  • 1-(3-(Pyridin-2-yloxy)benzyl)-3-(thiophen-2-ylmethyl)thiourea

Uniqueness

1-(3-(Pyridin-2-yloxy)benzyl)-3-(thiophen-2-ylmethyl)urea is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[(3-pyridin-2-yloxyphenyl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-18(21-13-16-7-4-10-24-16)20-12-14-5-3-6-15(11-14)23-17-8-1-2-9-19-17/h1-11H,12-13H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXHYFMJIPRNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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